molecular formula C14H11FO4 B1440663 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261890-38-3

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid

Cat. No. B1440663
M. Wt: 262.23 g/mol
InChI Key: ZLBPDTKPEWKXJZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like “(3-Fluoro-5-hydroxyphenyl)boronic acid” has been reported . The InChI Key for this compound is RMBFBZIEXCTPDB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phenylboronic pinacol esters, which are similar to the compound , are known to undergo hydrolysis, especially in water . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(3-Fluoro-5-hydroxyphenyl)boronic acid”, have been reported . It has a melting point of 62°C, and its physical form is a crystalline powder .

Scientific Research Applications

Radioligand Synthesis

4-(4-[11C]methoxyphenyl)-(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid, a compound related to 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid, has been developed as a potential radioligand for GABA receptors in the brain. This synthesis involved O-methylation and a Schiff reaction, demonstrating its potential in neuroimaging studies (Vos & Slegers, 1994).

Antioxidant Activity

Phenyl ether derivatives related to this acid, isolated from the marine-derived fungus Aspergillus carneus, exhibited strong antioxidant activity. These compounds' structures were determined through extensive NMR and MS spectroscopic analyses (Xu et al., 2017).

Material Synthesis

The compound has applications in material science, like in the scalable synthesis of key fluoro building blocks for industrial purposes, including 3-fluoro-4-methoxybenzoyl chloride (Yerande et al., 2014).

Antibacterial Agents

Fluorine-containing derivatives, including those with structures similar to 4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid, have been synthesized and evaluated as potential antibacterial agents. These compounds demonstrated promising activity in certain concentrations (Holla et al., 2003).

Liquid Crystal Research

In liquid crystal research, compounds structurally similar to this acid have been synthesized to study the effects of lateral alkyloxy chains on the formation and stability of ferroelectric nematic phases, showing their potential in advanced materials research (Cruickshank et al., 2022).

Insecticidal Activity

Some derivatives of this compound, specifically 1,3,4-oxadiazoles containing a phenoxyfluorophenyl group, have shown low insecticidal activity against crop pests, indicating its potential in agricultural applications (Mohan et al., 2004).

Solubility Studies

The compound has been used in studies to understand solute transfer into solvents like 2-methoxyethanol, providing insights into the solubility characteristics of various organic compounds (Hart et al., 2015).

Safety And Hazards

The safety and hazards of similar compounds like “(3-Fluoro-5-hydroxyphenyl)boronic acid” have been documented . It has been classified with the GHS07 pictogram and has hazard statements H302-H315-H319-H332-H335 .

properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBPDTKPEWKXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689394
Record name 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-hydroxyphenyl)-2-methoxybenzoic acid

CAS RN

1261890-38-3
Record name 3'-Fluoro-5'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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